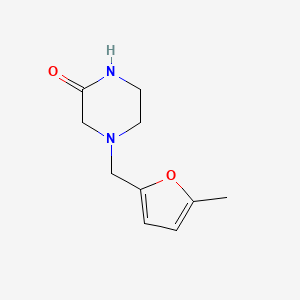

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[(5-methylfuran-2-yl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOLLDSPGPWMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound’s structure comprises a six-membered piperazin-2-one ring (a lactam) linked to a 5-methylfuran group through a methylene (-CH₂-) spacer. The furan’s 5-methyl substituent introduces steric and electronic effects that influence reactivity and solubility.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-[(5-Methylfuran-2-yl)methyl]piperazin-2-one |

| SMILES | CC1=CC=C(O1)CN2CCNC(=O)C2 |

The lactam carbonyl (C=O) and furan oxygen atoms contribute to hydrogen-bonding interactions, impacting crystallinity and solubility.

Synthetic Routes and Methodologies

Multi-Step Synthesis Framework

The synthesis typically follows a three-stage process:

- Piperazin-2-one Ring Formation : Lactamization of diamines or cyclization of amino acids.

- Furan Moiety Introduction : Alkylation or nucleophilic substitution to attach the (5-methylfuran-2-yl)methyl group.

- Purification : Recrystallization or chromatography to isolate the target compound.

Route 1: Alkylation of Piperazin-2-one

Step 1: Synthesis of Piperazin-2-one

Piperazin-2-one is prepared via cyclization of N-(2-aminoethyl)glycine or dehydration of 2-piperazinone precursors. For example, refluxing ethylenediamine with glyoxylic acid in acidic conditions yields the lactam.

Step 2: Alkylation with (5-Methylfuran-2-yl)methyl Halide

The piperazin-2-one nitrogen is alkylated using (5-methylfuran-2-yl)methyl bromide or chloride. Conditions involve:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

- Temperature : 60–80°C for 6–12 hours.

Reaction Equation :

$$ \text{Piperazin-2-one} + \text{(5-Methylfuran-2-yl)methyl bromide} \xrightarrow[\text{K₂CO₃, DMF}]{80^\circ \text{C}} \text{Target Compound} $$

Yield : 60–75% after recrystallization from ethanol.

Route 2: Reductive Amination

Step 1: Condensation of 5-Methylfurfurylamine with 2-Oxopiperazine-1-carboxylate

A Boc-protected 2-oxopiperazine reacts with 5-methylfurfurylamine in the presence of a reducing agent (NaBH₃CN) to form the secondary amine. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Advantages : Higher regioselectivity and reduced side products.

Yield : 70–85% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes nucleophilicity of piperazinone nitrogen |

| Base | K₂CO₃ | Minimizes lactam hydrolysis |

| Temperature | 80°C | Balances reaction rate and decomposition |

Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Alkylation | 60–75 | 95–98 | High |

| Reductive Amination | 70–85 | 98–99 | Moderate |

Alkylation is preferred for scalability, while reductive amination offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Chemical Reactivity

2.1 Alkylation Reactions

The methylfuran moiety can undergo α-alkylation under palladium catalysis. A representative protocol uses:

-

Catalyst : Pd(PPh₃)₄

-

Ligand : Xantphos

-

Base : Cs₂CO₃

-

Solvent : PhCF₃

2.2 Electrophilic Substitution

The furan ring is reactive toward electrophiles, with the methyl group directing substitution. Example reactions include halogenation or nitration, though specific conditions for this compound are not detailed in the literature .

2.3 Oxidation

While direct oxidation of this compound is not explicitly reported, the piperazine ring may undergo oxidation to form N-oxides under strong oxidizing agents, potentially altering its biological activity.

Structural and Stability Considerations

3.1 Crystallographic Data

Crystallographic analysis reveals key structural parameters:

| Atom | X (Å) | Y (Å) | Z (Å) | Uiso (Ų) |

|---|---|---|---|---|

| O1 | 0.262 | 0.623 | 0.558 | 0.0427 |

| N1 | 0.385 | 0.959 | 0.644 | 0.0411 |

| N2 | 0.439 | 1.136 | 0.689 | 0.0419 |

| Data adapted from crystallographic refinement . |

3.2 Factors Influencing Stability

The methylfuran substituent and piperazine ring contribute to stability. The furan’s electron-rich nature and the piperazine’s rigidity create a balance between reactivity and durability under standard conditions .

Scientific Research Applications

Chemistry

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives and their potential applications.

Biology

This compound has been investigated for its potential as a bioactive agent with antimicrobial properties. Its structural similarity to other known bioactive compounds suggests it may interact with various biological targets, affecting cellular processes.

Medicine

Research indicates that this compound may have therapeutic potential, particularly in drug development aimed at treating infections or diseases associated with microbial resistance. Preliminary studies suggest it exhibits significant antimicrobial activity against various bacterial strains.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific chemical properties, contributing to advancements in material science.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Bacillus subtilis | 125 µg/mL |

These results indicate strong bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. It demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting strong antimicrobial potential.

In Vitro Assays

In vitro assays conducted on cancer cell lines (e.g., HeLa, K562) showed that derivatives of piperazine exhibited cytotoxic effects with IC50 values ranging from 1–20 µM for some derivatives. Although specific data for this compound was not highlighted, its structural similarity suggests potential anticancer activity.

Mechanism of Action

The mechanism of action of 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazinone Derivatives

*Estimated values based on structural analogs.

†Predicted using computational tools.

Key Observations

Substituent Effects on Bioactivity Chlorophenyl Derivatives: Compounds like 1-(3-chlorophenyl)piperazin-2-one exhibit cytotoxicity against colon (HT-29) and lung (A549) cancer cells, with IC₅₀ values in the micromolar range . The electron-withdrawing chloro group may enhance membrane permeability and target binding. However, biological data for these derivatives are lacking in the evidence. Complex Substituents: Rogaratinib’s pyrrolo-triazine substituent enables selective FGFR inhibition, highlighting how bulky, planar groups can enhance target specificity .

Physicochemical Properties

- The methylfuran substituent confers moderate hydrophobicity (logP ~1) and a tPSA of ~50 Ų, suggesting balanced solubility and permeability. In contrast, chlorophenyl derivatives (logP ~2.5) are more lipophilic, which may improve cellular uptake but reduce aqueous solubility .

Synthetic Strategies Piperazinone derivatives are often synthesized via nucleophilic substitution or coupling reactions.

Therapeutic Potential While this compound’s activity is undocumented, structurally related compounds like Rogaratinib and MI-319 demonstrate the piperazinone scaffold’s relevance in oncology .

Biological Activity

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in fields such as medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound this compound features a piperazine ring substituted with a 5-methylfuran moiety, which is hypothesized to contribute to its biological activity. The structural formula can be represented as follows:

Target Interaction

Similar compounds, particularly indole derivatives, have been shown to bind with high affinity to various biological receptors. It is anticipated that this compound may interact with multiple biological targets, leading to diverse biochemical effects.

Biochemical Pathways

The compound is believed to affect several biological pathways associated with:

- Antimicrobial activity

- Antiviral properties

- Anti-inflammatory responses

- Anticancer effects

These pathways are crucial for the compound's potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness has been tested against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Bacillus subtilis | 125 µg/mL |

These results suggest that the compound possesses both bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating strong antimicrobial potential .

- In Vitro Assays : In vitro assays conducted on various cancer cell lines (HeLa, K562) showed that derivatives of piperazine exhibited cytotoxic effects with IC50 values ranging from 1–20 µM for some derivatives. Although specific data for this compound was not highlighted, its structural similarity suggests potential anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one, and what critical parameters influence yield?

- Methodological Answer : A common approach involves coupling a furan-derived acyl chloride with a piperazinone derivative. For example, in analogous syntheses, 1-(2-furoyl)piperazine reacts with nitrobenzoyl chloride in the presence of triethylamine, followed by reduction (e.g., using SnCl₂) to yield the final product . Critical parameters include reaction temperature (optimized at 0–5°C for acylation), solvent polarity (e.g., dichloromethane for intermediate stability), and catalyst selection (Lewis acids like ZnCl₂ may enhance electrophilic substitution). Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound.

Q. What analytical techniques are optimal for characterizing this compound and verifying purity?

- Methodological Answer :

- Structural Elucidation : Use H NMR and C NMR to confirm the furan-methyl and piperazinone moieties. For example, the methyl group on the furan ring typically resonates at δ 2.2–2.4 ppm .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Impurity profiling can reference pharmacopeial standards for related piperazine derivatives (e.g., EP or BP guidelines) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 235.12).

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : Store at –20°C in airtight, amber vials to prevent dimerization or oxidation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .

- Photolytic Sensitivity : Exposure to UV light (λ = 365 nm) may degrade the furan ring; use light-resistant containers .

- Hydrolytic Stability : Suspend in dry DMSO or ethanol to avoid hydrolysis of the piperazinone lactam ring under aqueous conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations on the furan (e.g., 5-ethylfuran) or piperazinone (e.g., N-alkylation) to assess impact on bioactivity .

- Bioassay Integration : Test analogs in target-specific assays (e.g., antimicrobial MIC assays or kinase inhibition). For instance, replacing the methyl group with halogen atoms may enhance binding to hydrophobic enzyme pockets .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with proposed targets (e.g., bacterial dihydrofolate reductase) and validate with mutagenesis studies .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) to minimize variability .

- Purity Reassessment : Contradictory results may arise from undetected impurities (e.g., residual SnCl₂ from synthesis). Re-purify the compound via preparative HPLC and re-test .

- Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .

Q. What computational approaches are effective for predicting target interactions and metabolic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) with putative targets (e.g., cytochrome P450 enzymes) using GROMACS .

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on the compound’s SMILES string .

- Degradation Pathway Modeling : Use EPI Suite to estimate environmental half-life and identify potential toxic metabolites (e.g., furan ring oxidation products) .

Q. What experimental strategies can elucidate the compound’s environmental degradation pathways?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (simulating sunlight) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS. Identify intermediates like hydroxylated furans .

- Biotic Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation using C-labeled compound tracing .

- Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays to assess the environmental impact of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.